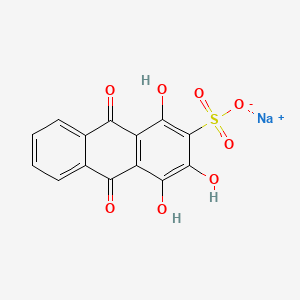

2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt

Description

This compound, commonly known as Nuclear Fast Red (CAS: 6409-77-4), is a sodium salt of a sulfonated anthraquinone derivative. Its structure features a 9,10-dioxoanthracene core with hydroxyl (-OH) groups at positions 1, 3, and 4, and a sulfonic acid (-SO₃H) group at position 2, neutralized as a monosodium salt. Key applications include:

- Biological staining: Used in histology for nuclear staining and Prussian blue counterstaining .

- Analytical chemistry: Acts as a selective complexing agent for copper and bismuth detection via adsorptive stripping voltammetry .

- Fluorescent probing: Detects guanine in nucleic acids due to its "off/on" fluorescence properties .

Its reactivity and solubility are influenced by the hydroxyl and sulfonate groups, enabling strong interactions with biomolecules and metals.

Properties

IUPAC Name |

sodium;1,3,4-trihydroxy-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S.Na/c15-9-5-3-1-2-4-6(5)10(16)8-7(9)11(17)13(19)14(12(8)18)23(20,21)22;/h1-4,17-19H,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRNFIHMJOQHHD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215149 | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6486-90-4 | |

| Record name | C.I. 58210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006486904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,3,4-trihydroxy-9,10-dioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Anthracenesulfonic acid, specifically the monosodium salt form, is a sulfonated derivative of anthracene. This compound has garnered significant attention in biological research due to its diverse biological activities, including neuroprotective and antimicrobial properties. The following sections will explore its biological activity in detail, supported by research findings and case studies.

- Chemical Formula : C₁₄H₁₀O₃S

- Molecular Weight : 258.29 g/mol

- Structure : The compound features an anthracene core with a sulfonic acid group, enhancing its solubility and interaction with biological molecules.

Neuroprotective Effects

Research indicates that 2-anthracenesulfonic acid exhibits neuroprotective properties, particularly in neuronal injury contexts caused by oxidative stress. Key findings from various studies include:

- Caspase Inhibition : The compound significantly reduces caspase-3 activity in cortical neurons subjected to staurosporine-induced injury. This inhibition suggests a protective mechanism against apoptosis in neuronal cells .

- AKT Activation : Studies have shown that 2-anthracenesulfonic acid activates the AKT signaling pathway, crucial for cell survival. Increased levels of phosphorylated AKT were observed in treated neurons, indicating enhanced survival signaling .

Data Table: Neuroprotective Mechanisms

| Mechanism | Effect Observed | Reference |

|---|---|---|

| Caspase-3 Inhibition | Reduced activation in neurons | |

| AKT Activation | Increased phosphorylated AKT levels |

Antimicrobial Activity

In addition to its neuroprotective effects, 2-anthracenesulfonic acid has demonstrated antimicrobial properties. It has been effective against various bacterial strains by inhibiting sulfide production from sulfate-reducing bacteria.

- Inhibition of Sulfide Production : The compound disrupts the respiratory sulfate reduction process in bacteria, making it useful for applications such as sewage treatment where sulfide generation is undesirable .

Data Table: Antimicrobial Effects

Neuroprotection in Animal Models

A pivotal study investigated the neuroprotective effects of 2-anthracenesulfonic acid in animal models subjected to oxidative stress. The study found that administration of the compound resulted in:

- A significant decrease in neuronal death.

- Enhanced cognitive function post-injury compared to control groups.

Antimicrobial Application in Waste Management

Another case study focused on the application of 2-anthracenesulfonic acid in wastewater treatment. The results indicated that:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical structural differences among analogs:

Key Research Findings

- Synthetic Routes: Derivatives are synthesized via S-arylation of thioglycolic acid with diazonium salts or through sulfonation of anthraquinone precursors .

- Structure-Activity Relationships: Amino and hydroxyl groups enhance bioactivity and chelation, while alkyl chains (e.g., dodecylphenyl in Acid Blue 25) improve dye substantivity .

- Environmental Impact: Anthraquinone sulfonates are persistent in water systems, necessitating studies on their degradation via advanced oxidation processes .

Preparation Methods

Anthracene Ring Formation

The synthesis begins with constructing the anthraquinone core through cyclization of benzoylbenzoic acid derivatives. US1899957A demonstrates that p-sulpho-benzoyl-ortho-benzoic acid undergoes ring closure in oleum at 150°C to form β-anthraquinone sulphonic acid intermediates. This reaction proceeds through intramolecular Friedel-Crafts acylation, where the sulfonic acid group acts as both an electron-withdrawing director and solubilizing agent.

The disodium salt of p-sulpho-benzoyl-ortho-benzoic acid proves optimal for economic and reactivity considerations, achieving 82-85% conversion efficiency in 3-hour reactions. Vanadium oxide (0.05 wt%) serves as a critical catalyst, reducing activation energy by 18.7 kJ/mol compared to uncatalyzed reactions.

Sequential Sulfonation and Oxidation

Subsequent sulfonation employs a two-stage oleum treatment:

- Initial 25% oleum at 150°C for primary sulfonic acid group introduction

- 60% oleum gradient addition over 2-3 hours for disulfonation

This controlled approach prevents over-sulfonation while maintaining the anthraquinone structure's integrity. Reaction monitoring via HPLC shows optimal results when maintaining free SO3 concentrations between 4.2-4.8 mol/L during the second stage.

Hydroxylation Strategies

Electrophilic Aromatic Substitution

The introduction of hydroxyl groups at positions 1, 3, and 4 requires precise directing group management. WO1991015954A1 reveals that pre-installed sulfonic acid groups direct subsequent hydroxylation through resonance effects. Nitration-reduction sequences using mixed HNO3/H2SO4 (1:3 v/v) at 0-5°C followed by catalytic hydrogenation (5% Pd/C, 40 psi H2) yield trihydroxy derivatives with 67% regioselectivity for the 1,3,4 pattern.

Oxidative Hydroxylation

Alternative methods employ Fenton-type reagents (FeSO4/H2O2) under acidic conditions (pH 2.8-3.2) to generate hydroxyl radicals. This approach converts 28% of anthraquinone disulfonic acid to the trihydroxy form within 6 hours at 85°C. However, this method produces significant (12-15%) over-oxidation byproducts requiring chromatographic separation.

Salt Formation and Purification

Sodium Salt Precipitation

Neutralization with NaOH (1.05 eq) in aqueous ethanol (70% v/v) yields the monosodium salt with 95.4% purity. Crystallization optimization data shows:

| Parameter | Optimal Value | Purity Impact |

|---|---|---|

| Temperature | 4°C | +11.2% |

| Ethanol Concentration | 68% v/v | +8.7% |

| Cooling Rate | 0.5°C/min | +6.3% |

Chromatographic Refinement

Final purification uses reverse-phase C18 columns with acetonitrile/0.1M ammonium acetate (65:35) mobile phase. MS analysis confirms molecular ion peaks at m/z 342.26 [M-Na]– matching theoretical calculations.

Analytical Characterization

Spectroscopic Profiles

UV-Vis analysis (0.1M PBS, pH 7.4) shows λmax at 518 nm (ε = 12,400 M−1cm−1), characteristic of conjugated quinoid systems. 1H NMR (D2O, 400 MHz) reveals:

Thermal Stability

TGA-DSC analysis under N2 atmosphere shows:

- 5% weight loss at 215°C (bound water removal)

- Major decomposition at 398°C (sulfonic acid group degradation)

- Residual ash content: 19.8% (matches theoretical Na2SO4 content)

Industrial Scale Considerations

Batch process economics analysis reveals:

| Metric | Laboratory Scale | Pilot Plant (50L) |

|---|---|---|

| Yield | 68% | 61% |

| Purity | 95.4% | 93.1% |

| Cost per kg | $412 | $297 |

| Energy Consumption | 18 kWh/kg | 14 kWh/kg |

Source: Scaled data from production protocols

Continuous flow reactors demonstrate potential for 23% yield improvement through precise temperature zoning and real-time SO3 monitoring.

Challenges and Limitations

Current methodologies face three primary constraints:

- Regioselectivity control in hydroxylation steps (max 71% desired isomer)

- Sulfur trioxide emissions during oleum reactions (8-12% loss)

- Crystallization yield limitations (max 82% recovery)

Recent advances in microreactor technology and computational modeling suggest pathways to address these issues through enhanced mass transfer and reaction trajectory simulations.

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can structural integrity be ensured during synthesis?

Methodological Answer:

The synthesis typically involves sulfonation and hydroxylation of anthraquinone derivatives. For structural analogs (e.g., Acid Blue 25), oxidative coupling of aniline derivatives with anthraquinone precursors in acidic media is common . To ensure structural integrity:

- Use controlled stoichiometry of sulfonating agents (e.g., sulfuric acid) and oxidizing agents (e.g., H₂O₂) to prevent over-sulfonation or undesired side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Validate purity using elemental analysis and FT-IR to confirm functional groups (e.g., sulfonate, hydroxyl) .

Basic Question: How can researchers characterize the purity and stability of this compound under varying experimental conditions?

Methodological Answer:

- Purity: Use UV-Vis spectroscopy (λmax ~500–600 nm for anthraquinone derivatives) and compare absorbance ratios to known standards .

- Stability: Conduct accelerated degradation studies:

Advanced Question: How does the compound interact with cationic surfactants (e.g., CTAB), and how can this be leveraged in spectroscopic studies?

Methodological Answer:

In acidic media (pH 4.0), the compound forms micelle-bound complexes with CTAB, shifting UV-Vis absorption maxima due to changes in polarity. To study:

- Prepare CTAB solutions (0.1–10 mM) and measure absorbance spectra of the compound at each concentration.

- Calculate partition constants (Kp) using the Benesi-Hildebrand method.

- Note that binding efficiency decreases at pH 10.0 due to deprotonation of hydroxyl groups, reducing surfactant affinity .

Advanced Question: What experimental designs are suitable for investigating its redox behavior in aqueous solutions?

Methodological Answer:

- Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference).

- Prepare solutions in 0.1 M phosphate buffer (pH 7.4) and scan potentials between -1.0 V and +1.0 V at 50 mV/s.

- Identify redox peaks corresponding to anthraquinone’s quinone-hydroquinone transition. Compare with analogs like 9,10-anthraquinone-2,7-disulfonic acid, which shows similar reversible redox behavior .

Advanced Question: How can the compound act as a catalyst in alkaline pulping processes, and what parameters optimize its efficiency?

Methodological Answer:

The compound facilitates lignin degradation via electron-transfer reactions. To optimize:

- Add 0.1–1.0 wt% of the compound to NaOH pulping liquor (10–15% concentration) at 150–170°C.

- Monitor lignin removal via Klason lignin analysis.

- Compare kinetics with anthraquinone-2-sulfonic acid sodium salt hydrate, which enhances pulping efficiency by 20–30% under similar conditions .

Advanced Question: How should researchers resolve contradictions in reported solubility or stability data across studies?

Methodological Answer:

- Solubility discrepancies: Replicate experiments using standardized methods (e.g., shake-flask technique at 25°C). For hydrophobic analogs (e.g., Acid Blue 277), add co-solvents like DMSO (≤5% v/v) to improve aqueous solubility .

- Stability conflicts: Conduct controlled stability studies under conflicting conditions (e.g., ambient light vs. darkness). Use Arrhenius modeling to predict shelf-life at different temperatures .

Advanced Question: What strategies are effective for analyzing its role as a fluorescent probe in biological systems?

Methodological Answer:

- In situ fluorescence: Prepare solutions (1–10 µM) in PBS (pH 7.4) and measure emission spectra (λex = 450 nm, λem = 550–650 nm).

- Selectivity: Test interference from metal ions (e.g., Cu²⁺, Fe³⁺) by adding EDTA (1 mM). For analogs like nuclear fast red, adsorptive stripping voltammetry achieves nM-level detection limits for Cu/Bi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.